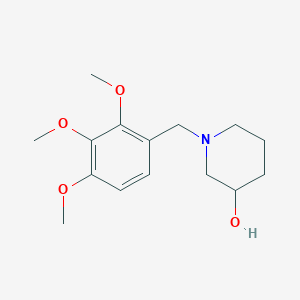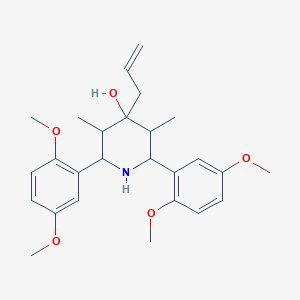
1-(2,3,4-trimethoxybenzyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-trimethoxybenzyl)-3-piperidinol, also known as TMB-3-PIOL, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which increases its activity. This modulation of the sigma-1 receptor may have downstream effects on various signaling pathways, including calcium signaling and protein kinase C activity. These effects may contribute to the therapeutic potential of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity. These effects may have therapeutic implications for various neurological and psychiatric disorders.
実験室実験の利点と制限
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has some limitations for lab experiments. It has low water solubility, which may limit its use in some experimental settings. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, the development of more water-soluble and long-acting derivatives of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol may enhance its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and modulation of its activity may have therapeutic implications for various neurological and psychiatric disorders. The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been optimized to produce high yields and purity. 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has various biochemical and physiological effects, including cognitive-enhancing and neurotrophic effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting intermediate is then oxidized to produce the final product, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. This synthesis method has been optimized to produce high yields and purity of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol.
科学的研究の応用
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been studied extensively for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.
特性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-18-13-7-6-11(14(19-2)15(13)20-3)9-16-8-4-5-12(17)10-16/h6-7,12,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVARUSOZNFPFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)

![7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)

![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)